molecular formula C19H16ClN5O2 B2893865 2-(3-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539815-58-2

2-(3-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2893865
CAS RN: 539815-58-2
M. Wt: 381.82
InChI Key: WQGIMPHDPWOCTQ-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved in good yields from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . A one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has also been developed .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring .


Chemical Reactions Analysis

The compound can be synthesized through a palladium catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .

Scientific Research Applications

Synthesis Techniques and Derivatives

Research has focused on the synthesis of various triazolopyrimidine derivatives, including the structure of interest, through different chemical reactions. One study details the synthesis of heterocondensed pyrimidines, which are then cyclized to afford 1,2,4-triazolo[1,5-c]pyrimidines, demonstrating a method for creating compounds within this chemical family (Wamhoff, Kroth, & Strauch, 1993). Another significant work describes the creation of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones through reactions of specific pyrimidine with a variety of reagents, expanding the library of triazolopyrimidine compounds with potential biological activity (El-Agrody et al., 2001).

Antimicrobial and Antioxidant Activities

A particular focus has been placed on the biological activities of triazolopyrimidine derivatives. Research by Gilava et al. (2020) synthesized a series of triazolopyrimidine carboxamides, including compounds similar to the one , and evaluated their antimicrobial and antioxidant activities. This indicates the potential of these compounds in pharmaceutical applications where such properties are desired (Gilava, Patel, Ram, & Chauhan, 2020).

Anticonvulsant Properties

Another study by Divate and Dhongade-Desai (2014) explored the synthesis of triazolopyrimidine derivatives using a microwave-assisted method, with subsequent QSAR studies predicting certain derivatives to be promising anticonvulsant agents. This suggests the role of such compounds in the development of new therapeutic agents for seizure disorders (Divate & Dhongade-Desai, 2014).

Supramolecular Chemistry

Fonari et al. (2004) investigated pyrimidine derivatives for their ability to form hydrogen-bonded supramolecular assemblies, highlighting the structural versatility and potential application of these compounds in the development of novel material sciences and nanotechnology applications (Fonari et al., 2004).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in medicine. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

properties

IUPAC Name

2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-10-15(17(21)27)16(11-4-3-7-14(26)9-11)25-19(22-10)23-18(24-25)12-5-2-6-13(20)8-12/h2-9,16,26H,1H3,(H2,21,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGIMPHDPWOCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC(=CC=C4)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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